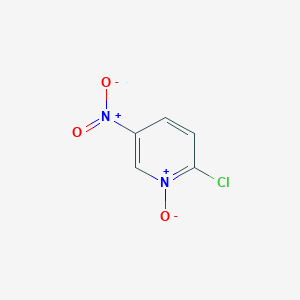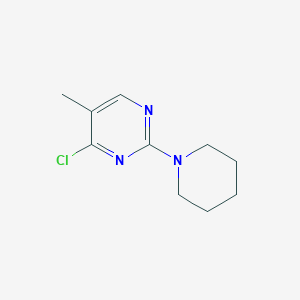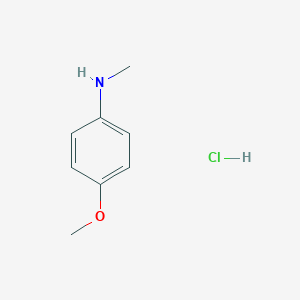
2-Chloro-5-nitro-1-oxidopyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-nitro-1-oxidopyridin-1-ium is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as a potent oxidizing agent and its ability to form stable complexes with a variety of organic molecules. In
Scientific Research Applications
2-Chloro-5-nitro-1-oxidopyridin-1-ium has been used in a variety of scientific research applications, including:
1. As an oxidizing agent in organic synthesis reactions
2. As a catalyst in the oxidation of alcohols and amines
3. As a fluorescent probe for the detection of DNA and RNA
4. As a potential therapeutic agent for the treatment of cancer and other diseases
Mechanism Of Action
The mechanism of action of 2-Chloro-5-nitro-1-oxidopyridin-1-ium is not fully understood, but it is believed to involve the transfer of electrons from the oxidizing agent to the target molecule. This transfer of electrons can result in the formation of reactive oxygen species, which can cause damage to cellular structures and ultimately lead to cell death.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-nitro-1-oxidopyridin-1-ium are dependent on the specific application and concentration used. In general, this compound has been shown to have potent oxidizing properties and can cause significant damage to cellular structures. However, at lower concentrations, it may have potential therapeutic benefits.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Chloro-5-nitro-1-oxidopyridin-1-ium in lab experiments is its ability to act as a potent oxidizing agent, which can be useful in a variety of organic synthesis reactions. However, its potent oxidizing properties can also be a limitation, as it can cause significant damage to cellular structures and may not be suitable for certain applications.
Future Directions
There are many potential future directions for research on 2-Chloro-5-nitro-1-oxidopyridin-1-ium, including:
1. Further exploration of its potential therapeutic applications, particularly in the treatment of cancer and other diseases
2. Development of new synthesis methods to improve yield and purity
3. Investigation of its potential as a fluorescent probe for the detection of other biomolecules
4. Exploration of its potential as a catalyst in other oxidation reactions
5. Investigation of its potential as a photosensitizer in photodynamic therapy.
Conclusion
In conclusion, 2-Chloro-5-nitro-1-oxidopyridin-1-ium is a chemical compound with unique properties that make it useful in a variety of scientific research applications. Its potent oxidizing properties and ability to form stable complexes with organic molecules make it a valuable tool in organic synthesis and catalysis. However, its potential to cause damage to cellular structures must be carefully considered when using it in lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-Chloro-5-nitro-1-oxidopyridin-1-ium involves the reaction of 2-chloro-5-nitropyridine with a strong oxidizing agent, such as potassium permanganate or sodium dichromate. The reaction is typically carried out in an acidic solution, and the resulting product is a yellow-orange crystalline solid with a melting point of 190-192°C.
properties
CAS RN |
13198-73-7 |
|---|---|
Product Name |
2-Chloro-5-nitro-1-oxidopyridin-1-ium |
Molecular Formula |
C5H3ClN2O3 |
Molecular Weight |
174.54 g/mol |
IUPAC Name |
2-chloro-5-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3ClN2O3/c6-5-2-1-4(8(10)11)3-7(5)9/h1-3H |
InChI Key |
OWZXTKVLHZMOTL-UHFFFAOYSA-N |
SMILES |
C1=CC(=[N+](C=C1[N+](=O)[O-])[O-])Cl |
Canonical SMILES |
C1=CC(=[N+](C=C1[N+](=O)[O-])[O-])Cl |
synonyms |
2-Chloro-5-nitropyridine-1-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)


![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)